![molecular formula C7H16Cl2N4 B2579524 N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride CAS No. 2490401-68-6](/img/structure/B2579524.png)
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N4 and its molecular weight is 227.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The 1,2,4-triazole ring in its structure allows it to form hydrogen bonds and dipole interactions with biological receptors. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The interaction with aromatase can lead to inhibition of the enzyme, thereby affecting estrogen levels in the body.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with aromatase can lead to changes in estrogen levels, which in turn can influence cell proliferation and differentiation . Additionally, this compound has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The 1,2,4-triazole ring allows it to form hydrogen bonds with enzymes such as aromatase, leading to enzyme inhibition . This inhibition can result in decreased estrogen synthesis, which can have downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of aromatase and prolonged effects on estrogen levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit aromatase without causing significant toxicity . At higher doses, toxic effects such as liver damage and disruptions in hormonal balance have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to estrogen biosynthesis. It interacts with enzymes such as aromatase, which catalyzes the conversion of androgens to estrogens . By inhibiting aromatase, this compound can alter metabolic flux and affect the levels of metabolites involved in estrogen synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific tissues . The compound’s ability to form hydrogen bonds with biological receptors also plays a role in its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . Its activity and function may vary depending on its localization, with potential effects on cellular processes such as gene expression and enzyme activity.
属性
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-2-4-8-5-3-7-9-6-10-11-7;;/h6,8H,2-5H2,1H3,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCMELROLIQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=NC=NN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)
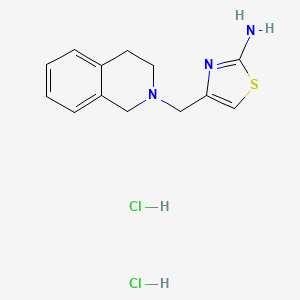
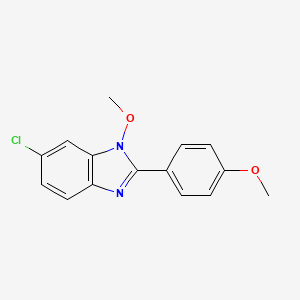
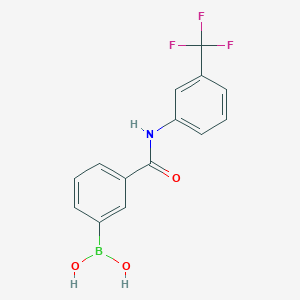
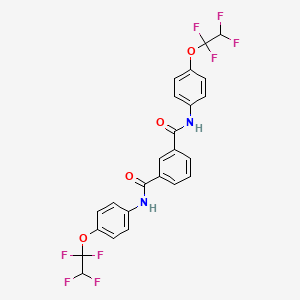
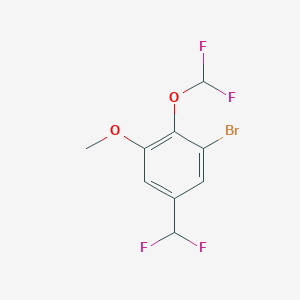
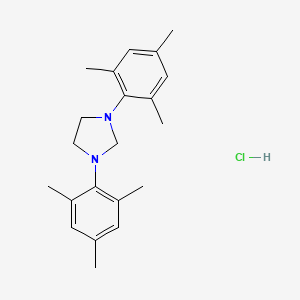
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2579459.png)
![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2579462.png)
![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
